4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone with thiourea, followed by cyclization and oxidation . The exact synthesis process for “4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine” is not available in the sources I found.Molecular Structure Analysis
Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact molecular structure of “this compound” is not available in the sources I found.Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific chemical reactions that “this compound” can undergo are not available in the sources I found.Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not available in the sources I found.Scientific Research Applications
Synthesis and Biological Activity :
- Antimicrobial Activity : A study synthesized thiomorpholine derivatives, including 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine, and tested them for antimicrobial activity. These derivatives were found to potentially increase microbial intracellular concentration and decrease microbial resistance (D. Kardile & N. Kalyane, 2010).
- Anticancer Potency : Novel derivatives, including those related to this compound, were synthesized and evaluated for anticancer potency on various cancer cell lines. Some compounds exhibited significant antitumor efficiency and apoptosis levels (G. Turan-Zitouni et al., 2018).
Pharmacological Properties :
- Inhibition of Phosphoinositide 3-kinase : Derivatives of 4-(1,3-Thiazol-2-yl)morpholine, including potentially this compound, have been identified as potent inhibitors of phosphoinositide 3-kinase, demonstrating utility in xenograft models of tumor growth (R. Alexander et al., 2008).
Chemical Analysis and Molecular Structure :
- Spectroscopic and Quantum Chemical Analysis : Studies involving the spectroscopic and quantum chemical analysis of molecules similar to this compound reveal insights into their molecular structure and potential biological functions (A. Viji et al., 2020).
Synthetic Applications :
- Building Blocks in Medicinal Chemistry : Thiomorpholine and its derivatives are recognized as important building blocks in medicinal chemistry, with some analogs entering human clinical trials. The versatility of these compounds in creating bridged bicyclic structures is notable (Daniel P. Walker & D. J. Rogier, 2013).
Inhibition of Nonenzymatic Protein Glycosylation : A study synthesized new derivatives containing a thiomorpholine fragment that showed effectiveness in inhibiting nonenzymatic protein glycosylation, a process relevant in various diseases including diabetes (L. Sidorova et al., 2017).
Mechanism of Action
Target of Action
The primary target of 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine is believed to be the S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for polyamine biosynthesis and the control of cellular growth and proliferation .
Mode of Action
It is believed that the compound interacts with its target enzyme, leading to disruption of the methionine salvage pathway . This disruption could potentially lead to a decrease in cellular growth and proliferation .
Biochemical Pathways
this compound affects the methionine salvage pathway, a biochemical pathway that recycles methionine from 5’-methylthioadenosine, the by-product of polyamine biosynthesis . Disruption of this pathway can lead to a decrease in polyamine levels, which are essential for cell growth and proliferation .
Pharmacokinetics
Thiazoles, the class of compounds to which it belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its disruption of the methionine salvage pathway . This disruption could lead to decreased levels of polyamines, which could in turn lead to decreased cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could impact the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability or action .
Safety and Hazards
Properties
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S2/c1-2-4-11(5-3-1)12-10-17-13(14-12)15-6-8-16-9-7-15/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNIFMSWYIXNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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